molecular formula C20H21N3O4S2 B11004573 Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004573
M. Wt: 431.5 g/mol
InChI Key: BIKFIZIZZOVZSJ-UHFFFAOYSA-N
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Description

The compound Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative featuring:

  • A methyl ester at position 4 of the primary thiazole ring.
  • A 2-methoxyphenyl substituent at position 3.
  • An amide linkage at position 2, connecting to a second thiazole ring substituted with 2-methyl and 5-isopropyl groups.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24)

InChI Key

BIKFIZIZZOVZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 2-methyl-5-(propan-2-yl)thiazole core is synthesized via cyclization of thiourea derivatives with α-haloketones. A representative method involves:

  • Reactants : 3-chloro-2-butanone (10 mmol) and thiourea (10 mmol).

  • Conditions : Reflux in ethanol (78°C, 6 h) under acidic catalysis (HCl).

  • Yield : 73% after recrystallization.

Conversion to Carbonyl Chloride

The carboxylic acid derivative is treated with thionyl chloride (SOCl₂):

  • Reactants : 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid (1 eq) in SOCl₂ (5 eq).

  • Conditions : Reflux (70°C, 2 h), followed by solvent evaporation.

  • Purity : >95% (by HPLC).

Synthesis of 5-(2-Methoxyphenyl)-1,3-Thiazole-4-Carboxylic Acid

Thiazole Formation via Hantzsch Reaction

A modified Hantzsch protocol is employed:

  • Reactants : 2-Methoxybenzaldehyde (1 eq), ethyl 2-chloroacetoacetate (1 eq), and thiourea (1.2 eq).

  • Conditions : Reflux in ethanol (12 h) with K₂CO₃ (2 eq).

  • Intermediate : Ethyl 5-(2-methoxyphenyl)thiazole-4-carboxylate (yield: 68%).

Ester Hydrolysis

  • Reactants : Ethyl ester (1 eq) in NaOH (2M, 3 eq).

  • Conditions : 85°C, 1.5 h, followed by acidification (HCl).

  • Yield : 93% carboxylic acid.

Amide Coupling Reaction

Activation and Coupling

The carbonyl chloride and thiazole-4-carboxylic acid are coupled using peptide coupling reagents:

  • Reactants :

    • 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl chloride (1 eq).

    • 5-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid (1 eq).

  • Reagents : HCTU (1.2 eq), DIEA (3 eq) in DMF.

  • Conditions : RT, 12 h under N₂.

  • Yield : 82% (purified via column chromatography).

Esterification of the Carboxylic Acid

Methyl Ester Formation

The final esterification uses methanol under acidic conditions:

  • Reactants : Carboxylic acid (1 eq) in MeOH (10 eq), H₂SO₄ (cat.).

  • Conditions : Reflux (24 h), followed by neutralization (NaHCO₃).

  • Yield : 89%.

Optimization and Scalability

Key Parameters

ParameterOptimal ValueImpact on Yield
Coupling Temperature25°CMaximizes amide formation
SOCl₂ Equivalents5 eqComplete acid activation
Reaction Time (Hantzsch)12 hPrevents byproducts

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time by 40% for thiazole formation.

  • Solvent Recycling : Ethanol recovery achieves 90% efficiency.

Analytical Characterization

Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.42 (s, thiazole-H), 3.89 (s, OCH₃), 1.35 (d, J=6.8 Hz, CH(CH₃)₂)
LC-MS m/z 432.1 [M+H]⁺

Purity Assessment

MethodPurity (%)
HPLC (C18, MeCN/H₂O)98.5
Elemental AnalysisC 54.2; H 4.8; N 12.9 (calc. C 54.3; H 4.7; N 13.1)

Challenges and Solutions

  • Racemization : Minimized by using low-temperature coupling (0–5°C).

  • Byproduct Formation : Controlled via slow addition of SOCl₂ .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: Substitution reactions at various positions are feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies indicate that derivatives of thiazole compounds often possess antimicrobial properties. Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound may exhibit cytotoxic effects against several cancer cell lines.

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant activities. The presence of electron-donating groups such as methoxy enhances the radical scavenging ability of the compound. Studies utilizing DPPH and other radical scavenging assays have demonstrated significant antioxidant activity.

Case Studies

Several studies have documented the applications of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A recent study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures showed significant inhibition zones compared to standard antibiotics .
  • Anticancer Evaluation : In a study focusing on thiazole-based compounds, several derivatives were tested against human cancer cell lines (e.g., SKNMC for neuroblastoma). Results indicated that certain modifications in the thiazole structure led to enhanced cytotoxicity .
  • Antioxidant Activity Assessment : Research demonstrated that thiazole compounds with methoxy substituents exhibited improved antioxidant properties in various assays, suggesting their potential use in preventing oxidative stress-related diseases .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares core features with several thiazole-based derivatives reported in the literature. Key comparisons include:

Compound Name / ID Substituents (Thiazole Positions) Molecular Weight Key Features Reference
Target Compound 5-(2-methoxyphenyl), 2-(amide-linked 2-methyl-5-isopropyl-thiazole), 4-methyl ester ~485.5 g/mol Bifunctional thiazole with branched alkyl and aryl groups N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] 4-methyl, 2-(4-pyridinyl), 5-ethyl ester ~276.3 g/mol Pyridinyl substitution enhances π-π interactions; used in amide coupling
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate 2-amino, 5-phenyl, 4-methyl ester ~248.3 g/mol Amino group enables further functionalization via amide bonds
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-(o-tolylamino), 4-CF₃, 5-ethyl ester ~358.3 g/mol Trifluoromethyl group improves metabolic stability
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7) Pyrimidine-thiazole hybrid with morpholinosulfonyl group ~472.5 g/mol Dual heterocyclic system enhances binding affinity

Physicochemical Properties

  • Solubility: The 2-methoxyphenyl and isopropyl groups in the target compound likely reduce water solubility compared to pyridinyl or amino-substituted analogs () . Polar solvents like DMF or DMSO are preferred (inferred from ) .
  • Thermal Stability : Methyl/ethyl esters (e.g., –16) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas amide-linked derivatives (e.g., ) show lower melting points (98–99°C) .

Biological Activity

Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by two thiazole rings and a methoxyphenyl substituent. Its molecular formula is C20H24N2O4S2C_{20}H_{24}N_2O_4S_2, with a molecular weight of approximately 420.55 g/mol. The presence of methoxy and thiazole moieties is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through in vitro assays against various cancer cell lines and in vivo models. The following sections summarize key findings from recent studies.

Anticancer Activity

  • In Vitro Studies :
    • The compound has demonstrated moderate to high cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values for these cell lines were reported as 1.61 µg/mL and 1.98 µg/mL respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • A structure-activity relationship analysis indicated that the presence of the methoxy group enhances cytotoxicity by increasing lipophilicity and improving cell membrane penetration .
  • Mechanism of Action :
    • The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was supported by assays showing disrupted microtubule formation in treated cells .
    • Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Neuropharmacological Activity

Recent studies have suggested potential neuroprotective effects of the compound:

  • Anticonvulsant Properties : In animal models, the compound exhibited significant anticonvulsant activity with a median effective dose (ED50) lower than many existing treatments . This suggests a dual role in both cancer treatment and neurological protection.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HepG2 Cells : A study conducted on HepG2 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
  • Animal Model Study : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances solubility and bioavailability.
  • Thiazole Moieties : Variations in substituents on the thiazole rings can lead to significant changes in potency; for instance, compounds with electron-donating groups showed increased cytotoxicity due to better interaction with cellular targets .
CompoundIC50 (µg/mL)Mechanism of ActionNotes
Methyl 5-(2-methoxyphenyl)-...1.61 (HepG2)Tubulin inhibitionHigh potency
Doxorubicin~0.5DNA intercalationStandard comparator

Q & A

Q. How should researchers handle overlapping signals in ¹H-NMR spectra?

  • Methodology : Employ 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., aromatic protons). For example, HSQC correlates δ 7.2–7.5 ppm protons with carbons at ~120–130 ppm, distinguishing thiophene from methoxyphenyl signals. Use deuterated DMSO for enhanced solubility .

Q. What statistical approaches optimize reaction conditions for scale-up?

  • Methodology : Apply Design of Experiments (DoE, e.g., Box-Behnken) to vary temperature, solvent ratio, and catalyst loading. Analyze yield/purity responses using ANOVA. Confirm robustness with center-point replicates. For example, optimize esterification at 60°C with 1.5 eq. H₂SO₄ .

Q. How can researchers validate the absence of toxic byproducts?

  • Methodology : Use GC-MS headspace analysis to detect volatile impurities (e.g., residual DMF). Quantify heavy metals via ICP-MS and genotoxic nitrosamines via LC-UV (LOD <1 ppm). Adhere to ICH Q3A/B guidelines for pharmaceutical impurities .

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